molecular formula C40H54Cl4F6N14O6 B565787 Brilacidin tetrahydrochloride CAS No. 1224095-99-1

Brilacidin tetrahydrochloride

Katalognummer B565787
CAS-Nummer: 1224095-99-1
Molekulargewicht: 1082.754
InChI-Schlüssel: QTHBCQCKYVOFDR-PIJQHSLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brilacidin tetrahydrochloride is under investigation for the supportive care of Mucositis, Stomatitis, Mouth Diseases, and Head and Neck Neoplasms .


Synthesis Analysis

Brilacidin is a synthetic, non-peptide, defensin-mimetic with an amphiphilic structure . It exhibits broad-spectrum anti-microbial activities and has demonstrated efficacy in treating Acute Bacterial Skin and Skin Structure Infections (ABSSSI) in Phase 2 clinical trials as an intravenous agent .


Molecular Structure Analysis

This compound belongs to the class of organic compounds known as aromatic anilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Chemical Reactions Analysis

Brilacidin has demonstrated potent inhibition of SARS-CoV-2 against different strains of the virus in cell culture . It has also shown synergistic antiviral activity when combined with remdesivir .


Physical And Chemical Properties Analysis

The molecular formula of Brilacidin tetrahydrochloride is C40H54Cl4F6N14O6 . Its molecular weight is 1082.7 g/mol .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Brilacidin has demonstrated significant in vitro activity against several problematic fungal pathogens. Its structure, a cationic water-soluble amphiphilic helical arylamide with discrete nonpolar hydrophobic and polar hydrophilic regions, contributes to its effectiveness .

Inhibition of SARS-CoV-2

Studies have shown that Brilacidin can inhibit the SARS-CoV-2 virus in cell culture. It has been observed to exert potent inhibition against different strains of the virus and shows synergistic antiviral activity when combined with remdesivir .

Mechanism Against Viral Infection

Brilacidin is a non-peptide defensin-mimetic small molecule that has been found to inhibit SARS-CoV-2 viral infection. It appears to block the infection at a specific step of the viral life cycle, particularly before viral entry into the host cells .

Wirkmechanismus

Target of Action

Brilacidin tetrahydrochloride is a synthetic small molecule modeled after host defense peptides (HDPs), also known as antimicrobial peptides . It is designed to mimic the biological properties of these peptides, which are part of the innate immune response and are common to most higher forms of life . Brilacidin primarily targets bacterial cell membranes , and it also inhibits PDE4, a predominant phosphodiesterase expressed in neutrophils, T cells, macrophages, and keratinocytes . Moreover, it has been found to bind to the coronavirus attachment factor HSPGs on the host cell surface .

Mode of Action

Brilacidin works by disrupting bacterial cell membranes, mimicking defensins that play a role in innate immunity . It selectively targets bacteria, directly and rapidly disrupting their membranes, resulting in the bacteria’s death . Its inhibition of PDE4 leads to an increase in the intracellular cAMP concentration, thereby reducing the production of pro-inflammatory mediators and increasing anti-inflammatory mediators .

Biochemical Pathways

Brilacidin affects the cell membrane organization and the cell wall integrity pathway, as well as calcium metabolism . It also impacts the early steps of the viral infectious cycle, leading to inhibition of viral load .

Pharmacokinetics

It has been noted that the ic50 and ic90 values for brilacidin observed in the calu-3 cell line are well below clinically achievable concentrations based on pharmacokinetics observed in phase 2 clinical trials with brilacidin for the treatment of acute bacterial skin and skin structure infections (absssi) .

Result of Action

Brilacidin has potent Gram-positive activity and Gram-negative coverage, and is highly effective in treating the ‘superbug’ methicillin-resistant Staphylococcus aureus (MRSA) . It has low cytotoxicity against mammalian cells . It also demonstrates potent inhibition of SARS-CoV-2 against different strains of the virus in cell culture .

Action Environment

It is known that the inhibitory potential of brilacidin against the viruses tested in a study was dependent on the dosing strategy, which necessitated compound addition pre- and post-infection . The inhibitory activity of brilacidin was only modest in the context of the non-enveloped Picornavirus Echovirus, suggesting brilacidin may be less potent against non-enveloped viruses .

Zukünftige Richtungen

Brilacidin has shown promising results in inhibiting SARS-CoV-2 infection . It has a dual antiviral mechanism of action including virucidal activity and binding to coronavirus attachment factor HSPGs on the host cell surface . This suggests that Brilacidin could potentially be used as a broad-spectrum antiviral for coronaviruses including SARS-CoV-2 .

Eigenschaften

IUPAC Name

4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50F6N14O6.4ClH/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50;;;;/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54);4*1H/t23-,24-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHBCQCKYVOFDR-PIJQHSLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54Cl4F6N14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153595
Record name Brilacidin tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1082.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brilacidin tetrahydrochloride

CAS RN

1224095-99-1
Record name Brilacidin tetrahydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brilacidin tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4,N6-bis(3-(5-guanidinopentanamido)-2-(((R)-pyrrolidin-3-yl)oxy)-5-(trifluoromethyl)phenyl)pyrimidine-4,6-dicarboxamide tetrahydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRILACIDIN TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM3HYX69SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.